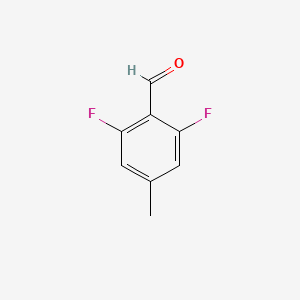

2,6-Difluoro-4-methylbenzaldehyde

Description

The exact mass of the compound 2,6-Difluoro-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVVPJZIUSQOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610418 | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201597-22-9 | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201597-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Difluoro-4-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. 2,6-Difluoro-4-methylbenzaldehyde, identified by its CAS number 1201597-22-9 , has emerged as a particularly valuable building block.[1][2] Its structure, featuring a benzaldehyde core flanked by two ortho-fluorine atoms and a para-methyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and strategic application, grounded in the principles of synthetic chemistry and drug development.

Physicochemical Properties & Structural Characterization

The physical and chemical properties of a starting material are critical determinants of its handling, reactivity, and suitability for specific applications. A summary of key properties for 2,6-Difluoro-4-methylbenzaldehyde is presented below.

| Property | Value | Source |

| CAS Number | 1201597-22-9 | [1][2] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | BQVVPJZIUSQOAU-UHFFFAOYSA-N | [1][2] |

Analytical Characterization: Ensuring Quality and Identity

Verifying the identity and purity of 2,6-Difluoro-4-methylbenzaldehyde is paramount before its use in synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation of this molecule.[2]

-

¹H NMR will show characteristic signals for the aldehyde proton (CHO), the aromatic protons, and the methyl (CH₃) group, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹⁹F NMR will display a singlet, confirming the chemical equivalence of the two fluorine atoms.

-

¹³C NMR provides a complete map of the carbon skeleton.

-

-

Chromatographic Techniques (GC/HPLC) : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing purity. Due to the aldehyde's reactivity, derivatization is sometimes employed for more robust analysis, though direct analysis is common.[3][4][5]

Exemplar Protocol: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of 2,6-Difluoro-4-methylbenzaldehyde.

-

System Preparation :

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water. For example, start with 60:40 Acetonitrile:Water, ramping to 95:5 over 10 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of 2,6-Difluoro-4-methylbenzaldehyde.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis :

-

Inject 10 µL of the sample solution.

-

Record the chromatogram for at least 15 minutes to ensure all impurities have eluted.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Trustworthiness Check : The choice of a C18 column is based on the moderate polarity of the analyte. A UV detector is effective due to the aromatic chromophore. This self-validating system ensures that the method is appropriate for the molecule's chemical nature.

The Strategic Role of the 2,6-Difluoro-4-methyl Motif in Drug Design

The utility of this specific building block is not accidental; it is a product of deliberate design to solve common challenges in medicinal chemistry. The fluorine and methyl substituents profoundly influence the molecule's behavior.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 2 and 6 positions sterically shields the aldehyde and adjacent aromatic positions from metabolic enzymes (e.g., Cytochrome P450s), slowing down oxidative metabolism and potentially increasing the half-life of a drug candidate.[2]

-

Modulation of Physicochemical Properties :

-

Lipophilicity : Fluorine substitution generally increases a compound's lipophilicity, which can enhance membrane permeability and improve oral absorption.[2]

-

pKa Alteration : The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and raises the pKa of nearby basic groups, which can be used to fine-tune target binding and solubility.[2]

-

-

Conformational Control : The steric bulk of the two ortho-fluorine atoms can restrict the rotation of the benzaldehyde group and influence the overall conformation of the final molecule, locking it into a more bioactive shape for target engagement.

Caption: Strategic benefits of the 2,6-difluoro-4-methyl motif.

Regioselective Synthesis: A Practical Approach

The precise placement of the substituents is crucial. A highly regioselective method is required to avoid isomeric impurities. One of the most effective strategies is directed ortho-lithiation.

Protocol: Synthesis via Directed ortho-Lithiation of 3,5-Difluorotoluene

This protocol outlines a plausible, regioselective synthesis. The causality behind each step is explained to highlight the expertise involved.

-

Starting Material : 3,5-Difluorotoluene. The methyl group is a weakly activating, ortho-, para- directing group for electrophilic substitution, but for lithiation, its directing ability is less pronounced. The fluorine atoms, however, are strong ortho-directing groups for lithiation.

-

Step 1: Lithiation :

-

Dissolve 3,5-difluorotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C (a dry ice/acetone bath). Causality : This low temperature is critical to prevent side reactions and ensure the kinetic stability of the organolithium intermediate.

-

Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi). The lithium will be directed to the position ortho to both fluorine atoms, which is also ortho to the methyl group, leading to the desired 2-lithio-3,5-difluorotoluene intermediate.

-

-

Step 2: Formylation :

-

While maintaining the temperature at -78 °C, slowly add one equivalent of an electrophilic formylating agent, such as anhydrous N,N-dimethylformamide (DMF).

-

The highly nucleophilic organolithium intermediate will attack the carbonyl carbon of DMF.

-

-

Step 3: Aqueous Workup and Quench :

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality : This hydrolyzes the intermediate adduct formed in Step 2 and neutralizes any remaining organolithium species, yielding the final 2,6-Difluoro-4-methylbenzaldehyde product.

-

-

Step 4: Extraction and Purification :

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product using flash column chromatography on silica gel.

-

Caption: Workflow for the regioselective synthesis.

Key Chemical Transformations

2,6-Difluoro-4-methylbenzaldehyde is a versatile intermediate. Its aldehyde functionality serves as a handle for numerous transformations crucial for building molecular complexity.

Oxidation to 2,6-Difluoro-4-methylbenzoic Acid

The conversion to a carboxylic acid is a fundamental step for subsequent amide couplings or other carboxylate-based reactions.

-

Reaction : The aldehyde is oxidized to the corresponding carboxylic acid.

-

Protocol Insight : A mild and effective method involves using silver(I) oxide (Ag₂O) in an aqueous solution of sodium hydroxide (NaOH).[2] This method is often preferred when sensitive functional groups are present elsewhere in the molecule, as it avoids harsh oxidants. The reaction is typically exothermic.[2]

Reduction to (2,6-Difluoro-4-methylphenyl)methanol

Reduction to the primary alcohol provides a nucleophilic handle for ether synthesis or conversion to a leaving group.

-

Reaction : The aldehyde is reduced to a benzyl alcohol.

-

Protocol Insight : This is readily achieved with high yield using common hydride reagents.[2] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is an excellent choice due to its high selectivity for aldehydes and ketones over other reducible groups like esters or amides. Lithium aluminum hydride (LiAlH₄) is also effective but less selective and requires strictly anhydrous conditions.[2]

Caption: Key transformations of the aldehyde functional group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2,6-Difluoro-4-methylbenzaldehyde must be consulted, general precautions based on related fluorinated and methylated benzaldehydes should be followed.[6][7][8]

| Hazard Class | Description | Precautionary Action |

| Skin/Eye Irritation | Causes skin and serious eye irritation. | Wear appropriate PPE: safety glasses, lab coat, and nitrile gloves. |

| Respiratory Irritation | May cause respiratory irritation. | Handle only in a well-ventilated area or a chemical fume hood. |

| Combustibility | Likely a combustible liquid or solid. | Keep away from heat, sparks, and open flames. Store in a cool place. |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

Standard Handling Protocol

-

Engineering Controls : Always use this chemical within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

-

Dispensing : If solid, handle as a powder to avoid generating dust. If liquid, dispense carefully to avoid splashing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Difluoro-4-methylbenzaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern drug discovery scientist. Its unique substitution pattern provides a pre-packaged solution for enhancing metabolic stability and modulating physicochemical properties. Understanding its synthesis, reactivity, and handling allows researchers to leverage its full potential in constructing novel, complex, and effective therapeutic agents.

References

- Benzaldehyde, 2,6-difluoro-4-methyl- | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdlA-KTLckCGhmIHhUUTLrEL7xR1iMgVlwPMY4SfFaSpFRwFuAiVgycPqD5xDW0FKgtqwdJHsUxnGoUAiiQY_XM_M5_fV5wvqi1cyN-8jywXqT2ejK9D6jro-zr4hOCfNCA0tBxIiLN4EYFaGIOJG3B1qi9S0jGmNw9dgO4EBZ2fmVLUKlEDvjTP9rl12S8b0fesNQPA-HVg==]

- 2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgBUlPpmUATTeEZSg77OaXb6BEOffp4VH2dVT5i4OIwhak5ITF52Mu_gl3B7SST9mSvxsT4sYznzIc81WeP0SjfeYWmRPc6OSJ64fZwobSEobLm26Iwg8CyNFAh5mlH_ukSpf_Mw==]

- SAFETY DATA SHEET (p-Tolualdehyde). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrO67tU9HJflV9BLcCYxEK3e-8r6o5GOQIdDQyVrolDKOeSzyQhpcYGSU1DmuFjo9e86L_R8cQewdyO09jXHEIq5NNoQoR9Ou5N42CBm2AdfjyEsh9Q6sxSk7Waez9-54Ax416YfJrOOZ8VLbpis01qc7k5PeBy6-bpxgx5XpRDXH4Jal1U-9TOxEZMrvDuWdYO4E_B3EaR5iV27I5vo-JOcPHaVGDufqqz-KrxNuwusjvGtqbmbt-IM-nUDCM_qMXW_bK8CNw1ShnbqeGVj4W6ZtqsYeNOg==]

- 2,6-Difluorobenzaldehyde 98 | 437-81-0 | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsoXDahN3QIXmyUCRW2WUDFL85NHQ3WyKu-Y21wMdTYPAinLqPucXB2YLmNXOyLqg95aS_9e3ySUKeoYc_Z3-UREnQaTOZu80NJXhs9E3Ya4dW0yvGE37sQQaU-eg68v-qPj6nrw1vNwzMVWVv0ybaD096vA==]

- SAFETY DATA SHEET (4-Methyl-3-nitrobenzaldehyde). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCEcud3qxIHDdVQQxhxoMBD6EStiY5X0PhEKyAbXWCTjdW1_WlsGPAFgQTqRqPcpa_FIPffuWP2G8XDtYOp4NmR2V4SKzCSG3ivX_0jm29fzUsN7Hmj-HnZz4abKeDU8cNdUk0IfT5VZ2lfX19p2_]

- SAFETY DATA SHEET (p-Tolualdehyde). Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ryUUy-3TiZZQrB9f40Z2SQE9-89HLayaMo5hMr28nrj-R9qMoC6TMxrpED3bjvuNFaQjYoxZNUi6E2SRgLgFiT5fxqc2xnP16_vBeywuvDq9KAsG1yE2nbtwIjS4zMepIzrlBNZDIumumCIEL1mqRRDbmHvaOoLS5COHUGzmHGUujd0NDJCu0uIRuTLJ4Zr9i_DL5oOWwWr_is2Uc6rK88MjjyrkzcSEGHpFBwKNpqxgokWQaHGioX7L_p-UMNF830bLFFzAeJJlttnJ]

- SAFETY DATA SHEET (3-Fluoro-4-methylbenzaldehyde). Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWcPh589kdPZoVT96UNSNQcQ24KDvjXBHSVE3QcG2KWQ5t-eD7EHiz8VVlvOuRnhu24tOKD1cjATrMfaBC7vMNjBiHOSAPwSY03zsumLvUgkz432JrWPG675nSb7Ds11sGiw6Xf2rMJwywmvaAROW-PcvitJzqdtJceKGcbbcPxZD46IFQJeOA8McdkpZuk0y8NXZRL1QCqvGawj682vzk2kFOm9vg774gmnQqUdwWtSc3nGLkZPqQy5Q4CK2iaeFkorKdinh0CMJT4Q0I]

- material safety data sheet sds/msds (4-METHYL BENZALDEHYDE). CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF44acdLXA_Jf5WCMO0vLuKT50hx6oyz5xPMduVTs4cB3uQVuNvOy0PDWB62LOAI04RJlsdNoHXcw3i_oMF1Pg6Y4VP3R55gtp3DEX3bp48fvexpeJtXfa6WuyaT0Rtsj3m6_mF7-JA04l_vtPFXx6JSE-GpMkWa-2BR1nS3CihGOhH4mrj8tHug1zeTMDE9N0WeicXR88WvHYKWDbP6nQSBUfHRCyLzA==]

- Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIuozXbJVie4mnnZM6Dj-6h_0JFfvokvnR45XTeFSS3nsVOQHBxlifve51JLJUGkodRh7UcnS1nQpPkLVaKsXquaX-isq3Fe-ouF3MLbMrL0St6iftG9BIQ4CMJT3pmmfN4eb3pGmUA0IMl9U=]

- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKWBzfjeCnH5ENlkSJolmpPOSpGxLtw4LwCYOY24e5ebl07CPDidx8ZYG_wa_Wg4A4rnjSXbd70wCsPUfpMf3zQjQ4rxQTeuvPpo_fyiIAewpy5wARC3wFCL7Xjgyo1ROl_IJpGtIDIxVIN1TMB6xLHKvrBgfJR0GSWF-Ior279k2h-IbJRtiISM1ekpPUX1gnuAp_yxmlEFVeyFC09IfuMS-ys3jLHkGVB1QhXDQ_olTQB6gQQWBl-tKIWd92va8HxYaK87YkloEtLbE=]

- Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU_i__ShhglmBf3YXplCKGVxeErjDRlkOuQoff3_vfaHpvahTDCUy76CsWAAE72zNgC21gt0E23dwIbMFb2QvmwlStaEBDAy5ckWm_fdWT-EZNobsjWiqhqQqVI9zjlJXiicIu-yO8bEm56sk6Vzo631kzPHnLthhQ-oWvtw-r1XPIqOe1K8-COZcWk0qR8HuJBlRw_LwzYwy27rb-JZ6e]

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHyUd1RmXb1VJ7bx_x_9SLJ4pG7o8Sh8v8gRge048EMi0ZHEGW7_dbK99-sxtkw1pBv9Boeot-zFPrimCYR1_BIz4TnuXmnHEb8xOkoTTQdYXQtNc2RGuX4kJrMiEd7DCPaea1qTSBgEN8gWr]

- Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtUP6Hx2mi27IOBbx40JvGn_X3gki0iDYw4mujIEAOBr5CLqKeiYz6w6VvDVoy86LIbSgrRNW1504HaVk-ma1IcC_EfTr6qG9M3RFEu-g7RDpCmq0tGEvuX2pUwa0zbnHyEtThFibuQZz3CnU=]

Sources

- 1. Benzaldehyde, 2,6-difluoro-4-methyl- | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methylbenzaldehyde

Introduction

2,6-Difluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, represents a key building block in contemporary organic synthesis. Its unique electronic and steric properties, imparted by the ortho-difluoro and para-methyl substitution pattern, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and materials. The fluorine atoms significantly influence the reactivity of the aldehyde moiety and the overall physicochemical characteristics of the molecule through their strong electron-withdrawing inductive effects and their ability to participate in hydrogen bonding. This guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-4-methylbenzaldehyde, outlines experimental methodologies for their determination, and offers insights into its safe handling and application.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical identifiers for 2,6-Difluoro-4-methylbenzaldehyde. It is important to note that while some properties have been experimentally determined, others are based on predictive models and are indicated as such.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| CAS Number | 1201597-22-9 | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 198.8 °C (predicted) | - |

| Melting Point | Not experimentally determined | - |

| Density | 1.241 g/cm³ (predicted) | - |

| Solubility | Not experimentally determined; expected to be soluble in organic solvents. | [1] |

Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification and purity assessment of organic compounds. Below are the expected spectroscopic signatures for 2,6-Difluoro-4-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aldehydic, aromatic, and methyl protons. The aldehydic proton is expected to appear as a singlet in the downfield region (around δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two equivalent aromatic protons are anticipated to resonate in the aromatic region, and the methyl protons will appear as a singlet in the upfield region.[1]

-

¹³C NMR: The carbon NMR spectrum will provide insights into the number of unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde, the aromatic carbons (with varying shifts due to fluorine substitution), and the methyl carbon.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated organic compounds. For 2,6-Difluoro-4-methylbenzaldehyde, a single resonance is expected for the two equivalent fluorine atoms, with its chemical shift providing information about their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-Difluoro-4-methylbenzaldehyde is expected to exhibit a strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.[1] Other characteristic absorptions would include C-F stretching vibrations and various C-H and C=C stretching and bending vibrations of the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,6-Difluoro-4-methylbenzaldehyde would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Experimental Methodologies

The following section details standardized protocols for the experimental determination of the key physical properties of 2,6-Difluoro-4-methylbenzaldehyde.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

-

Sample Preparation: A small, dry sample of 2,6-Difluoro-4-methylbenzaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that 2,6-Difluoro-4-methylbenzaldehyde has a predicted high boiling point, specialized techniques are required for its accurate determination.

Protocol (Distillation Method):

-

Apparatus Setup: A microscale distillation apparatus is assembled.

-

Sample and Boiling Chips: A small volume (e.g., 2-3 mL) of the compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle.

-

Temperature Reading: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

NMR Spectrum Acquisition

Protocol for ¹H NMR:

-

Sample Preparation: Approximately 5-10 mg of 2,6-Difluoro-4-methylbenzaldehyde is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[2][3]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

2,6-Difluoro-4-methylbenzaldehyde is a compound of significant interest in synthetic chemistry. This guide has consolidated the available physical property data, highlighting the need for further experimental verification of properties such as melting point, density, and solubility. The provided experimental protocols offer a framework for researchers to obtain this critical data. A comprehensive understanding of its spectroscopic characteristics and adherence to safe handling protocols are essential for its effective and safe utilization in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzaldehyde (HMDB0029638). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O). Retrieved from [Link]

-

Transtutors. (2021, February 23). What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer). Retrieved from [Link]

-

Scribd. (n.d.). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,3-dichloro-4-methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the aldehyde group, combined with a para-methyl substituent, imparts unique electronic and steric properties to the molecule. These features can profoundly influence its reactivity, binding affinity to biological targets, and utility as a synthetic intermediate.[1] A thorough characterization of its spectral properties is paramount for unequivocal identification, purity assessment, and understanding its chemical behavior.

This guide provides an in-depth analysis of the expected and observed spectral data for 2,6-Difluoro-4-methylbenzaldehyde, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details field-proven, standardized protocols for the acquisition of high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

Molecular Structure and Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1201597-22-9 | [1] |

| Molecular Formula | C₈H₆F₂O | |

| Molecular Weight | 156.13 g/mol | [1] |

| Boiling Point | 198.8 °C |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For 2,6-Difluoro-4-methylbenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| Predicted | Triplet (t) | 2H | Aromatic protons (Ar-H) |

| Predicted | Singlet (s) | 3H | Methyl protons (-CH₃) |

Expert Analysis and Causality:

The ¹H NMR spectrum of 2,6-Difluoro-4-methylbenzaldehyde is predicted to be relatively simple and highly informative. The aldehydic proton is expected to appear as a sharp singlet in the downfield region (9.5-10.5 ppm) due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[1] The two aromatic protons are chemically equivalent and are anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methyl protons, being attached to the aromatic ring, will likely resonate as a singlet in the typical benzylic proton region (around 2.3-2.6 ppm).

Experimental Protocol for ¹H NMR Acquisition:

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,6-Difluoro-4-methylbenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or using automated gradient shimming routines.[2]

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a 45° pulse width for routine spectra to maximize signal intensity per scan.[2]

-

Set the acquisition time to approximately 4 seconds.[2]

-

A relaxation delay is often not necessary for routine ¹H spectra.[2]

-

Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce coupling information.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehydic carbon (C=O) |

| Predicted | Aromatic carbons (C-F, C-H, C-CH₃, C-CHO) |

| ~20 | Methyl carbon (-CH₃) |

Expert Analysis and Causality:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal due to the double bond to an electronegative oxygen. The aromatic carbons will appear in the typical aromatic region (110-170 ppm), with their specific shifts influenced by the fluorine, methyl, and aldehyde substituents. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The methyl carbon will be the most upfield signal.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg is ideal).

-

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.[3]

-

Use the same lock and shim settings as for the ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

-

A 30° pulse angle is recommended for routine spectra of small molecules to allow for faster repetition rates.[2]

-

Set the acquisition time to around 4 seconds.[2]

-

Proton decoupling should be applied during acquisition to simplify the spectrum to singlets for each carbon (except for carbons coupled to fluorine).[4]

-

Acquire a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 0.25 Hz for small molecules.[2]

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Predicted | Triplet (t) | 2,6-Difluoro |

Expert Analysis and Causality:

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[5][6] For 2,6-Difluoro-4-methylbenzaldehyde, the two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will likely be a triplet due to coupling with the two adjacent aromatic protons. The chemical shift will be in the characteristic range for aryl fluorides.[7]

Experimental Protocol for ¹⁹F NMR Acquisition:

-

Sample Preparation:

-

The same sample used for ¹H and ¹³C NMR can be used.

-

An internal reference standard such as hexafluorobenzene or trifluorotoluene can be added, or an external standard in a coaxial insert can be used.[8]

-

-

Instrument Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Use the same lock and shim settings.

-

-

Data Acquisition:

-

Set the spectral width to encompass the expected chemical shift range for aryl fluorides.

-

Proton decoupling can be applied to simplify the spectrum, which would result in a singlet for the fluorine signal.

-

Acquire a sufficient number of scans.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR.

-

Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~2820 & ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| 1700-1710 | Strong | Aldehyde C=O stretch |

| ~1600 | Medium-Strong | Aromatic C=C stretch |

| Predicted | Strong | C-F stretch |

Expert Analysis and Causality:

The IR spectrum of 2,6-Difluoro-4-methylbenzaldehyde will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found between 1700-1710 cm⁻¹.[1] The presence of the aldehyde is further confirmed by the characteristic, though often weaker, Fermi doublet for the C-H stretch around 2820 and 2720 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The C-F stretches will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few mg) of 2,6-Difluoro-4-methylbenzaldehyde in a volatile solvent like methylene chloride or acetone.[9]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Interpretation |

| 156 | Molecular ion (M⁺) |

| 155 | [M-H]⁺ |

| 127 | [M-CHO]⁺ |

| Other fragments | Consistent with the structure |

Expert Analysis and Causality:

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[10][11][12] The molecular ion peak (M⁺) for 2,6-Difluoro-4-methylbenzaldehyde is expected at an m/z of 156, corresponding to its molecular weight. A prominent peak at m/z 155, resulting from the loss of the aldehydic hydrogen ([M-H]⁺), is also anticipated. Another significant fragment would likely be observed at m/z 127, corresponding to the loss of the formyl group ([M-CHO]⁺).

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable solvent and injected into the GC, which separates the components before they enter the mass spectrometer.[11]

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

A beam of electrons, typically at 70 eV, bombards the gaseous sample molecules, causing ionization and fragmentation.[10]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and the signal is processed to generate a mass spectrum.

-

Visualization of Experimental Workflow

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR sample preparation and analysis.

Logical Relationship of Spectral Data

Caption: Interrelation of spectral techniques for molecular characterization.

Safety, Handling, and Storage

2,6-Difluoro-4-methylbenzaldehyde is classified as a combustible liquid that may cause skin, eye, and respiratory irritation.[13][14] It is harmful if swallowed.[15]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Keep away from heat, sparks, and open flames.[14][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of 2,6-Difluoro-4-methylbenzaldehyde. By integrating predicted spectral data with established, detailed experimental protocols, researchers and drug development professionals are equipped to obtain and interpret high-quality data for this important chemical entity. The application of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR spectroscopy and mass spectrometry, allows for a full and unambiguous structural elucidation and purity assessment, which are critical for advancing scientific research and development.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Books. [Link]

-

Gowda, G. A. N., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1639-1650. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Gowda, G. A. N., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. ACS Publications. [Link]

-

Beaudry Group. Routine 1H NMR Guidelines. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

13-C NMR Protocol for beginners AV-400. [Link]

-

1H NMR Protocol for Beginners DRX-400. [Link]

-

Sample preparation for FT-IR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Reddit. (2015, September 11). Standardizing for 19F NMR. r/chemistry. [Link]

-

NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

-

Stepbystep procedure for NMR data acquisition. [Link]

-

Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Medicinal Chemistry Letters, 13(5), 788-793. [Link]

-

de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 317-334. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Chemical Instrumentation Facility. Mass Spectrometry Tutorial. [Link]

-

Ang, J. E., et al. (2018). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 71(3), 165-174. [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Wikipedia. Electron ionization. [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

19Flourine NMR. [Link]

-

PubChem. 4-Methylbenzaldehyde. [Link]

-

NIST. Benzaldehyde, 4-methyl-. [Link]

-

PubChemLite. 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O). [Link]

-

NIST. Benzaldehyde, 4-methyl-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Analysis of 2,6-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Molecular Context

2,6-Difluoro-4-methylbenzaldehyde presents a fascinating case for NMR analysis due to the strategic placement of its substituents. The two fluorine atoms flanking the aldehyde group introduce significant electronic and steric influences that are directly observable in the NMR spectra.[1] Understanding the interplay of the electron-withdrawing nature of the fluorine atoms and the aldehyde group, juxtaposed with the electron-donating methyl group, is fundamental to interpreting the resulting chemical shifts and coupling constants.

The high natural abundance (100%) and spin quantum number of 1/2 make the ¹⁹F nucleus an excellent probe for NMR spectroscopy, offering high sensitivity and a wide chemical shift range that is highly responsive to the local electronic environment.[2][3] This, combined with standard ¹H and ¹³C NMR, provides a powerful toolkit for unambiguous structural confirmation and purity assessment.

Molecular Structure and Key Interactions

To visualize the relationships between the nuclei, consider the following structural diagram. The key interactions we will explore are the spin-spin couplings between ¹H, ¹³C, and ¹⁹F nuclei.

Figure 1. Molecular structure of 2,6-difluoro-4-methylbenzaldehyde with atom numbering.

Section 2: Experimental Protocol for High-Resolution NMR Analysis

A self-validating protocol is crucial for obtaining reproducible and accurate NMR data. The following workflow is designed to ensure data integrity from sample preparation to final analysis.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for 2,6-difluoro-4-methylbenzaldehyde. It offers good solubility and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-established references.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in ¹H, ¹³C, and ¹⁹F NMR spectra on a modern spectrometer.

-

Internal Standard : For precise chemical shift referencing, especially for ¹⁹F NMR, an internal standard can be beneficial. However, for routine structural confirmation, referencing to the solvent signal is often adequate. If an internal standard is used for ¹⁹F, hexafluorobenzene (C₆F₆, δ ~ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ~ -63.72 ppm) are common choices.[4]

-

Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

| Experiment | Key Parameters | Rationale |

| ¹H NMR | Pulse Program: zg30Number of Scans: 8-16Relaxation Delay (d1): 1-2 sAcquisition Time (aq): 3-4 s | A standard 30-degree pulse is used to avoid saturation. A sufficient number of scans ensures a good signal-to-noise ratio. The relaxation delay and acquisition time are optimized for resolution and sensitivity. |

| ¹³C{¹H} NMR | Pulse Program: zgpg30Number of Scans: 1024-2048Relaxation Delay (d1): 2 sSpectral Width: 0-200 ppm | Proton decoupling (e.g., GARP or WALTZ-16) is employed to simplify the spectrum and enhance the signal-to-noise ratio by collapsing multiplets into singlets. A longer relaxation delay is used due to the longer relaxation times of carbon nuclei. |

| ¹⁹F NMR | Pulse Program: zg30Number of Scans: 16-32Relaxation Delay (d1): 1-2 sSpectral Width: +50 to -250 ppm | ¹⁹F NMR is highly sensitive, so fewer scans are typically needed. A wide spectral width is necessary to encompass the large chemical shift dispersion of fluorine.[2] |

| 2D NMR (COSY, HSQC, HMBC) | Standard pulse programs and parameters | These experiments are invaluable for definitively assigning proton and carbon signals by identifying through-bond correlations. |

Experimental Workflow Diagram

Figure 2. A streamlined workflow for the NMR analysis of 2,6-difluoro-4-methylbenzaldehyde.

Section 3: Spectral Interpretation and Data Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of 2,6-difluoro-4-methylbenzaldehyde is expected to show three distinct signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| Aldehyde (-CHO) | ~10.25 | Triplet (t) | ⁴J(H,F) ≈ 1-3 Hz | The aldehyde proton is significantly deshielded by the electronegative oxygen atom. It will appear as a triplet due to coupling with the two equivalent ortho fluorine atoms. |

| Aromatic (H-3, H-5) | ~6.75 | Doublet of triplets (dt) or complex multiplet | ³J(H,F) ≈ 8-10 Hz, ⁵J(H,H) ≈ small | These two equivalent protons are coupled to the adjacent fluorine atoms (a large ³J coupling) and may show smaller long-range coupling to the other aromatic proton and the aldehyde proton. The primary splitting will be a doublet from the ortho fluorine. |

| Methyl (-CH₃) | ~2.39 | Singlet (s) or very finely split multiplet | ⁵J(H,F) ≈ 0.5-1.5 Hz | The methyl protons are coupled to the two meta fluorine atoms, but this five-bond coupling is often too small to be resolved, resulting in an apparent singlet. |

Note: The provided chemical shift for 2,6-difluoro-4-methylbenzaldehyde is δ 10.25 (s, 1H), 6.75 (d, 2H, J = 9.9Hz), 2.39 (s, 3H) in CDCl₃. The multiplicity of the aldehyde proton is reported as a singlet, suggesting the four-bond coupling to fluorine is not resolved in that particular spectrum.[5] The aromatic protons show a doublet, indicating the dominant coupling is with the ortho fluorine atoms.

¹³C{¹H} NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit characteristic splittings due to C-F coupling. This is a powerful diagnostic tool.[6]

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| Aldehyde (-CHO) | ~185-195 | Triplet (t) | ³J(C,F) ≈ 4-8 Hz | The carbonyl carbon is coupled to the two ortho fluorine atoms. |

| C-2, C-6 (C-F) | ~160-165 | Doublet of triplets (dt) | ¹J(C,F) ≈ 240-260 Hz, ³J(C,F) ≈ 8-12 Hz | These carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant. They are also coupled to the other fluorine atom three bonds away. |

| C-4 (C-CH₃) | ~140-145 | Triplet (t) | ³J(C,F) ≈ 3-6 Hz | This carbon is coupled to the two meta fluorine atoms. |

| C-1 (C-CHO) | ~120-125 | Triplet (t) | ²J(C,F) ≈ 20-30 Hz | This carbon is coupled to the two ortho fluorine atoms. |

| C-3, C-5 (C-H) | ~110-115 | Doublet (d) | ²J(C,F) ≈ 18-22 Hz | These carbons are coupled to their adjacent fluorine atoms. |

| Methyl (-CH₃) | ~20-25 | Singlet (s) or finely split multiplet | ⁴J(C,F) ≈ small | The four-bond coupling to the fluorine atoms is typically small and may not be resolved. |

Note: The magnitude of C-F coupling constants generally decreases with the number of bonds separating the nuclei.[7]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

| Fluorine(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| F-2, F-6 | ~ -110 to -130 | Multiplet | ³J(F,H) ≈ 8-10 Hz, ⁴J(F,H-CHO) ≈ 1-3 Hz, ⁵J(F,H-Me) ≈ 0.5-1.5 Hz | The two fluorine atoms are chemically equivalent. Their signal will be split by the adjacent aromatic protons (H-3 and H-5), the aldehyde proton, and potentially the methyl protons. The resulting multiplet can be complex. |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[4] The chemical shift of fluorobenzene is approximately -113.5 ppm.[8] The substituents on the ring in 2,6-difluoro-4-methylbenzaldehyde will influence the precise chemical shift.

Spin-Spin Coupling Network

The intricate network of spin-spin couplings is a hallmark of fluorinated aromatics and provides a wealth of structural information.

Figure 3. Key ¹H-¹⁹F spin-spin coupling interactions in 2,6-difluoro-4-methylbenzaldehyde.

Section 4: Advanced NMR Techniques and Troubleshooting

For complex cases or for obtaining more detailed structural information, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H coupling networks. In this molecule, it would show a correlation between the aromatic protons (H-3 and H-5) if their coupling is resolved.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei. This is essential for unambiguously assigning the signals for the aromatic C-H (C-3/H-3, C-5/H-5) and methyl C-H groups.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons. For example, the aldehyde proton should show correlations to C-1, C-2, and C-6. The methyl protons should show correlations to C-3, C-4, and C-5.

Troubleshooting Poor Resolution or Signal-to-Noise:

-

Shimming : Poor magnetic field homogeneity is a common cause of broad lineshapes. Careful shimming of the spectrometer is essential.

-

Sample Concentration : If the signal-to-noise is low, a more concentrated sample may be necessary. However, very high concentrations can lead to line broadening due to viscosity.

-

Paramagnetic Impurities : Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, filtering the sample through a small amount of Celite or washing glassware with a chelating agent like EDTA can help.

Section 5: Conclusion

The NMR analysis of 2,6-difluoro-4-methylbenzaldehyde is a prime example of how multi-nuclear NMR spectroscopy provides a detailed picture of molecular structure. By carefully acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the identity and purity of this important synthetic intermediate. The characteristic chemical shifts and, most notably, the intricate patterns of H-F and C-F spin-spin coupling, offer a robust and self-validating dataset for structural elucidation. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these critical analytical experiments.

References

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. colorado.edu [colorado.edu]

- 5. 2,6-difluoro-4-methylbenzaldehyde CAS#: 1201597-22-9 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. reddit.com [reddit.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,6-Difluoro-4-methylbenzaldehyde

Abstract: This technical guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-difluoro-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a mechanistic understanding of the molecule's vibrational landscape. We will dissect the influence of aromatic conjugation and the potent electronic effects of ortho-difluoro substitution on the characteristic absorption bands of the aldehyde, aromatic, and methyl functional groups. This guide establishes a foundational framework for utilizing IR spectroscopy in the structural elucidation and quality control of complex, substituted aromatic compounds.

The Role of IR Spectroscopy in Modern Drug Development

In the rigorous landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique "fingerprint" of a compound. For drug development professionals, this technique is indispensable for verifying the identity of starting materials, monitoring reaction progress, and ensuring the purity and consistency of final active pharmaceutical ingredients (APIs).

The Analyte: 2,6-Difluoro-4-methylbenzaldehyde

2,6-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure presents a fascinating case for IR analysis due to the interplay of several electronic and steric factors. The aldehyde group is conjugated with the benzene ring, while the two ortho-fluorine atoms exert powerful inductive effects, and the para-methyl group acts as a weak electron donor. Understanding these competing influences is key to accurately interpreting the resulting spectrum.

Detailed Analysis of Expected Vibrational Modes

The IR spectrum of this molecule can be logically divided into several key regions, each corresponding to the vibrations of its specific functional groups.

The Aldehyde Group (CHO)

The aldehyde is the most diagnostically significant functional group and gives rise to two hallmark absorptions.

-

C=O (Carbonyl) Stretching: The C=O stretching vibration in aldehydes and ketones produces one of the strongest and sharpest peaks in an IR spectrum.[1][2] For saturated aliphatic aldehydes, this peak appears at 1740-1720 cm⁻¹.[3] However, when the carbonyl is conjugated with an aromatic ring, as in benzaldehyde, the frequency is lowered to the 1710-1685 cm⁻¹ range due to delocalization of π-electrons, which slightly weakens the C=O double bond.[2][3][4]

In 2,6-difluoro-4-methylbenzaldehyde, the two ortho-fluorine atoms introduce a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which would be expected to increase the vibrational frequency. Therefore, the C=O stretch for this molecule is predicted to occur at a slightly higher wavenumber than in benzaldehyde itself, likely in the 1705-1720 cm⁻¹ range. This band will be strong and sharp.

-

Aldehydic C-H Stretching: A unique feature of aldehydes is the stretching vibration of the hydrogen atom directly bonded to the carbonyl carbon (O=C-H). This typically appears as a pair of moderate-intensity peaks between 2830-2695 cm⁻¹.[3] One of these peaks, often near 2720-2750 cm⁻¹ , is particularly useful for distinguishing aldehydes from ketones.[3][4] The second peak, usually near 2820-2850 cm⁻¹ , can sometimes be obscured by the more intense aliphatic C-H stretching bands.[4] This splitting is the result of Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.

The Aromatic System

The substituted benzene ring provides several characteristic absorptions.

-

Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. These peaks are found just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[5][6] They are usually of weak to medium intensity.

-

Aromatic C=C Ring Stretching: The stretching vibrations within the aromatic ring itself give rise to a series of bands, often four, in the 1450-1600 cm⁻¹ region.[5][6] Two peaks, one near 1600 cm⁻¹ and another near 1500 cm⁻¹, are typically the most intense and are characteristic of the aromatic ring.[5]

-

Out-of-Plane (OOP) C-H Bending: The C-H bonds on the ring can also bend out of the plane of the ring. These strong absorptions, found between 675-900 cm⁻¹ , are highly diagnostic of the ring's substitution pattern.[6] For the 1,2,4,6-substitution pattern of this molecule, a complex pattern is expected, but a prominent band in the 800-900 cm⁻¹ range is likely.

The Methyl Group (-CH₃)

The para-methyl group will show characteristic aliphatic C-H vibrations.

-

C-H Stretching: The stretching of the sp³ C-H bonds of the methyl group will appear as medium to strong bands in the 2850-2980 cm⁻¹ region. These peaks will be at a lower frequency than the aromatic C-H stretches.

-

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group occur around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively. The symmetric bend at ~1375 cm⁻¹ is often a sharp, useful diagnostic peak.

The Carbon-Fluorine Bonds (C-F)

The C-F stretch is a key feature but can be challenging to assign definitively.

-

C-F Stretching: The C-F stretching vibration is known to be strong and occurs in the fingerprint region, broadly between 1000-1400 cm⁻¹ . For aromatic fluorides, this band is typically found in the 1200-1350 cm⁻¹ range. However, this region of the spectrum is often crowded with other vibrations, including C-H in-plane bending and C-C stretching.[6] The C-F stretching mode can couple with these other vibrations, making a precise assignment difficult without computational modeling.[6] For 2,6-difluoro-4-methylbenzaldehyde, one should expect at least one very strong absorption band in this region attributable to the C-F stretches.

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for 2,6-difluoro-4-methylbenzaldehyde.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3030 - 3100 | Weak-Med | =C-H Stretch | Aromatic Ring |

| 2850 - 2980 | Med-Str | -C-H Stretch (asymmetric & symmetric) | Methyl Group |

| ~2830 & ~2730 | Weak-Med | O=C-H Stretch (Fermi Doublet) | Aldehyde |

| 1705 - 1720 | Strong | C=O Stretch | Aldehyde |

| 1450 - 1600 | Med-Str | C=C Ring Stretches (multiple bands) | Aromatic Ring |

| ~1450 & ~1375 | Medium | -C-H Bending (asymmetric & symmetric) | Methyl Group |

| 1200 - 1350 | Strong | C-F Stretch | Aryl Fluoride |

| 800 - 900 | Strong | C-H Out-of-Plane (OOP) Bending | Aromatic Ring |

Recommended Experimental Protocol (FT-IR)

To obtain a high-quality, self-validating spectrum, a standardized protocol is essential. For a solid sample like 2,6-difluoro-4-methylbenzaldehyde, the Attenuated Total Reflectance (ATR) method is recommended for its speed and simplicity.

Protocol: FT-IR Analysis via ATR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum. This is a critical step as the instrument will digitally subtract this from the sample spectrum.

-

Sample Application: Place a small, representative amount of the 2,6-difluoro-4-methylbenzaldehyde powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Scan: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background scan and displayed in terms of transmittance or absorbance. No further baseline correction should be necessary if the background and sample scans were performed correctly.

-

Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 2 to prepare for the next analysis.

Conclusion

The infrared spectrum of 2,6-difluoro-4-methylbenzaldehyde is a rich source of structural information, governed by the predictable vibrations of its constituent functional groups. The key diagnostic features are a strong carbonyl (C=O) absorption near 1705-1720 cm⁻¹ , the characteristic aldehyde C-H Fermi doublet (~2730 and ~2830 cm⁻¹), and strong C-F stretching bands in the complex fingerprint region. By understanding the underlying principles of how conjugation and inductive effects modulate vibrational frequencies, researchers can confidently use IR spectroscopy to verify the structure and purity of this and other complex substituted aromatic molecules, ensuring the integrity of their research and development pipelines.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

-

LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Difluorobenzaldehyde [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-4-methylbenzaldehyde

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,6-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation pathways of this multifaceted molecule, underpinned by fundamental principles of mass spectrometry and comparative analysis with structurally related compounds.

Introduction: The Analytical Significance of 2,6-Difluoro-4-methylbenzaldehyde

2,6-Difluoro-4-methylbenzaldehyde, with a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol , presents a unique analytical challenge due to the interplay of its functional groups.[2][3][4] The electron-withdrawing nature of the two ortho-fluorine atoms and the electron-donating character of the para-methyl group, in conjunction with the reactive aldehyde functionality, dictate its fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for quality control during synthesis. The strategic placement of fluorine atoms can also sterically shield the aldehyde group, influencing its reactivity.[2]

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization (EI) mass spectrum of 2,6-Difluoro-4-methylbenzaldehyde is predicted to be characterized by a series of key fragmentation events. The initial step involves the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentations are driven by the relative stabilities of the resulting cations and neutral losses.

Molecular Ion and Primary Fragmentation

The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 156. Given the stability of the aromatic ring, this peak should be reasonably intense. The primary fragmentation pathways are anticipated to be initiated at the aldehyde group, a common feature for aromatic aldehydes.[5]

Key Predicted Primary Fragments:

-

[M-1]⁺ (m/z 155): Loss of a hydrogen radical from the aldehyde group is a characteristic fragmentation for benzaldehydes, leading to the formation of a stable acylium ion.[5]

-

[M-29]⁺ (m/z 127): Loss of the formyl radical (•CHO) results in the formation of the 2,6-difluoro-4-methylphenyl cation. This is another hallmark fragmentation of benzaldehydes.[6]

-

[M-28]⁺• (m/z 128): The expulsion of a neutral carbon monoxide (CO) molecule can also occur, leading to a radical cation corresponding to 1,3-difluoro-5-methylbenzene.[5]

Secondary Fragmentation and the Influence of Substituents

The secondary fragmentation of the primary ions will be significantly influenced by the fluorine and methyl substituents. The stability of the resulting ions will govern the prevalence of these pathways.

-

Fragmentation of the [M-29]⁺ ion (m/z 127): The 2,6-difluoro-4-methylphenyl cation is expected to undergo further fragmentation. A likely pathway is the loss of a fluorine radical, although this is generally less favorable than the loss of other halogens.[7] Another possibility is the rearrangement and loss of small neutral molecules.

-

The "Ortho Effect": The presence of two fluorine atoms in the ortho positions relative to the original aldehyde group can lead to specific fragmentation pathways. These "ortho effects" can involve interactions between the substituents and the charged center, potentially leading to unique rearrangements and neutral losses that are not observed in other isomers.[8]

The fragmentation of the aromatic ring itself will likely lead to a series of smaller ions, though their relative abundance may be low.

Proposed Fragmentation Scheme

The following table summarizes the predicted key fragment ions for 2,6-Difluoro-4-methylbenzaldehyde under electron ionization mass spectrometry.

| m/z | Proposed Fragment Ion | Proposed Structure | Neutral Loss |

| 156 | Molecular Ion | [C₈H₆F₂O]⁺• | - |

| 155 | Acylium Ion | [C₈H₅F₂O]⁺ | •H |

| 127 | 2,6-Difluoro-4-methylphenyl Cation | [C₇H₅F₂]⁺ | •CHO |

| 128 | 1,3-Difluoro-5-methylbenzene Radical Cation | [C₇H₆F₂]⁺• | CO |

| 108 | Difluorotropylium-type Ion | [C₆H₄F₂]⁺• | CH₃• from m/z 127 |

Below is a visual representation of the predicted primary fragmentation pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzaldehyde, 2,6-difluoro-4-methyl- | CymitQuimica [cymitquimica.com]

- 4. 1201597-22-9 | 2,6-difluoro-4-methylbenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. 1201597-22-9 2,6-Difluoro-4-methylbenzaldehyde [chemsigma.com]

A Technical Guide to the Solubility of 2,6-Difluoro-4-methylbenzaldehyde in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical synthesis and drug discovery, the selection and characterization of intermediates are paramount.[1] 2,6-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde, serves as a valuable building block in the synthesis of complex biologically active molecules.[2][3] The strategic placement of fluorine atoms can significantly influence a molecule's reactivity, metabolic stability, and binding affinity, making fluorinated compounds like this one of particular interest to medicinal chemists.[1][4] However, before its full potential can be realized in any synthetic route, a fundamental physicochemical property must be thoroughly understood: its solubility.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of 2,6-Difluoro-4-methylbenzaldehyde in common organic solvents. We will delve into the theoretical underpinnings that govern its solubility, present a robust experimental protocol for its determination, and discuss the practical implications of this data in a research and development setting.

Physicochemical Properties and Predicted Solubility Profile